

Evaluating the Cost-Effectiveness of Sugammadex vs. Neostigmine in a Research Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sugammadex sodium*

Cat. No.: *B611051*

[Get Quote](#)

In the realm of anesthesiology, the reversal of neuromuscular blockade is a critical step to ensure patient safety and optimize operating room efficiency. For decades, neostigmine, an acetylcholinesterase inhibitor, has been the standard of care. However, the introduction of sugammadex, a modified gamma-cyclodextrin, has presented a paradigm shift in reversal strategies. This guide provides a comprehensive comparison of the cost-effectiveness of sugammadex and neostigmine, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of these two agents.

Comparative Cost and Efficacy: A Tabular Summary

The following tables summarize quantitative data from various studies, offering a clear comparison of the economic and clinical performance of sugammadex and neostigmine.

Table 1: Comparative Economic Analysis

Study/Region	Drug Cost (USD)	Total Cost per Patient (USD)	Key Economic Findings
Taiwan	Sugammadex: 186.2 ± 44.7 Neostigmine: 23.4 ± 7.7	Sugammadex: 212.0 ± 49.5 Neostigmine: 50.6 ± 21.4	The time-saving benefits of sugammadex did not offset its higher price in the context of Taiwan's healthcare system. [1] [2] [3] [4] [5]
Mississippi, USA	Sugammadex: 70.72	-	A cost-benefit analysis suggested potential cost savings of \$345,640 to \$997,064 over six months with sugammadex due to increased operating room discharge rates. [6]
Academic Center, USA	-	Anesthesia Costs: Sugammadex: ~1,473 Neostigmine: ~1,478 PACU Costs: Sugammadex: ~4,286 Neostigmine: ~4,764	No significant increase in in-hospital costs was observed with sugammadex in patients undergoing outpatient surgeries. [7]
Retrospective Analysis, USA	Reversal Agent Cost per Case: Sugammadex: 99.13 Neostigmine/Glycopyrrolate: 32.55	-	A 3-minute reduction in average surgical case duration was observed with sugammadex. [8]
China (Laparoscopic Surgery)	-	-	In a simulation of 2000 patients, sugammadex led to 673 fewer complications. [9] [10]

93.6% of the higher medication cost was offset by savings from reduced complication management.[9][10]

Table 2: Clinical Efficacy and Perioperative Efficiency

Study	Metric	Sugammadex	Neostigmine
Taiwan	Time to Extubation (min)	6.0 ± 5.3	6.6 ± 6.3
Academic Center, USA	Time to TOF Ratio ≥ 0.9 (seconds)	180	540
Retrospective Analysis, USA	Average Operating Room Time (min)	157.06	169.59
Retrospective Analysis, USA	PACU Length of Stay (min)	98.67	102.47
Retrospective Analysis, USA	Average Surgical Case Duration (min)	150	153

Table 3: Incidence of Adverse Events

Study	Adverse Event	Sugammadex (%)	Neostigmine (%)
Taiwan	Bradycardia	10.2	16.9
Academic Center, USA	Postoperative Nausea & Vomiting	22.2	5.3

Experimental Protocols

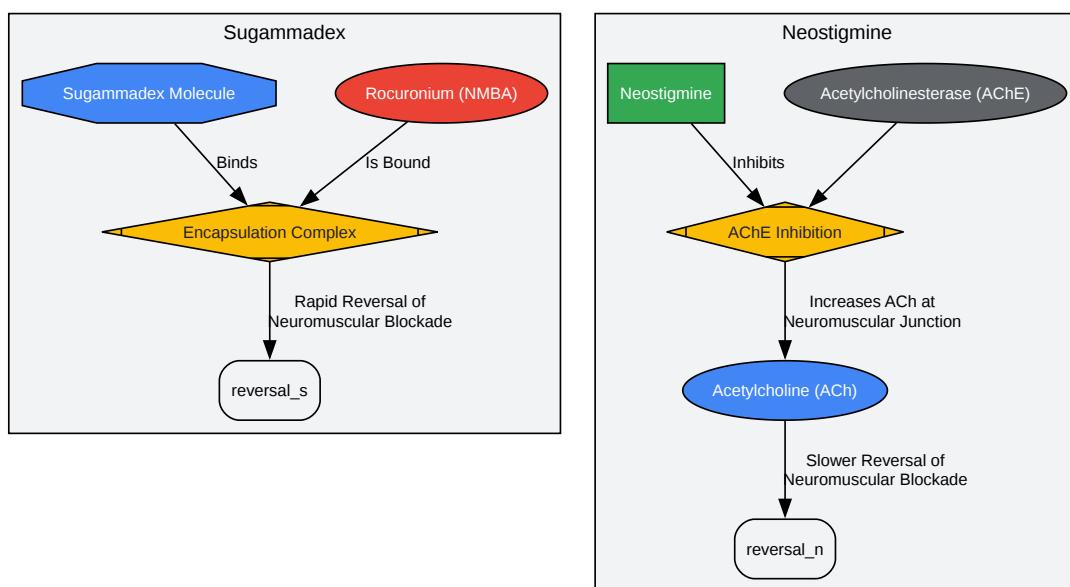
To understand the basis of the presented data, this section details the methodologies of key comparative studies.

Propensity Score-Matched Analysis in Taiwan

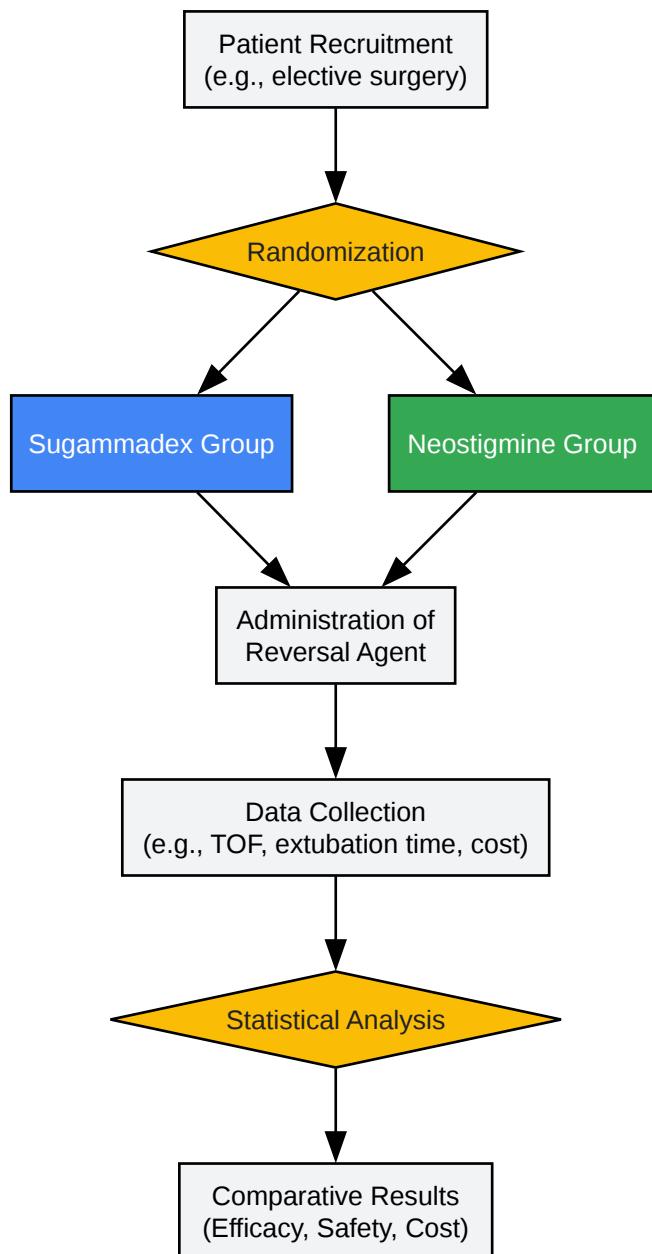
- Study Design: A post-hoc analysis of a randomized controlled trial.[1][2][4][5]
- Patient Population: Patients who underwent elective surgeries and general anesthesia with endotracheal intubation.[1][2][4][5]
- Methodology: Propensity score matching was utilized to create balanced groups of patients receiving either sugammadex or neostigmine.[1][2][4][5]
- Intervention:
 - Anesthesia Induction: Propofol 1–2 mg·kg⁻¹, fentanyl 1–3 µg·kg⁻¹, and rocuronium 0.6–1 mg·kg⁻¹.[1]
 - Reversal: Sugammadex 2 mg·kg⁻¹ or neostigmine 0.05 mg·kg⁻¹ with glycopyrrolate 0.01 mg·kg⁻¹ was administered when the train-of-four (TOF) count recovered to ≥2.[1]
- Primary Outcomes: Time to endotracheal extubation and cost-effectiveness, which was derived from personnel costs in the operating room and post-anesthesia care unit (PACU).[1][2][4][5]

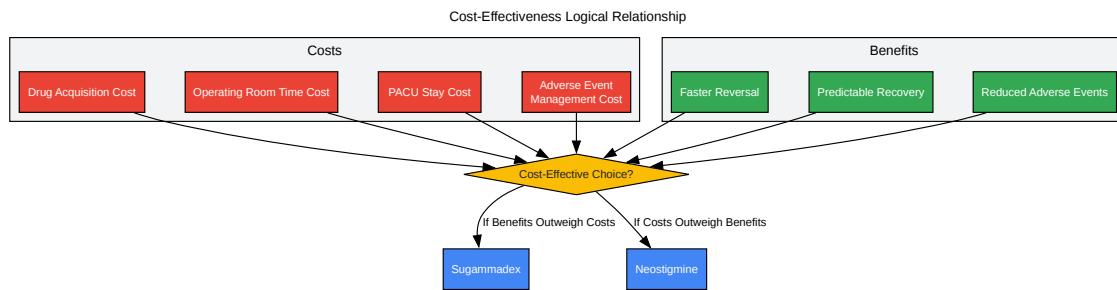
Randomized Controlled Trial in an Academic Center

- Study Design: A randomized controlled trial.[7]
- Patient Population: Patients undergoing outpatient surgeries.[7]
- Methodology: Patients were randomly assigned to receive either sugammadex or neostigmine for reversal of neuromuscular blockade.
- Intervention: Dosing for moderate neuromuscular blockade reversal was administered.[7]
- Primary Outcomes: The primary outcome was the time to achieve a TOF ratio of ≥0.9. Secondary outcomes included PACU and hospital length of stay, as well as perioperative costs.[7]


Retrospective Analysis in a Tertiary Care Hospital

- Study Design: A retrospective analysis of patient data.[[11](#)]
- Patient Population: Patients who received either neostigmine or sugammadex for reversal of neuromuscular blockade.[[11](#)]
- Methodology: Propensity matching was used to create comparable groups of 4,060 patients each.[[11](#)]
- Intervention: Standard clinical protocols for the administration of neostigmine or sugammadex were followed.
- Primary Outcomes: The primary outcome was the total time spent in the operating room. Secondary outcomes included other measures of perioperative efficiency and the incidence of postoperative pulmonary failure.[[11](#)]


Visualizing Mechanisms and Processes


The following diagrams, created using the DOT language, illustrate the signaling pathways of the two drugs, a typical experimental workflow for their comparison, and a logical relationship diagram for evaluating their cost-effectiveness.

Mechanism of Action: Sugammadex vs. Neostigmine

Typical Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cost-Effectiveness of Sugammadex Versus Neostigmine to Reverse Neuromuscular Blockade in a University Hospital in Taiwan: A Propensity Score-Matched Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-Effectiveness of Sugammadex Versus Neostigmine to Reverse Neuromuscular Blockade in a University Hospital in Taiwan: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

- 4. [PDF] Cost-Effectiveness of Sugammadex Versus Neostigmine to Reverse Neuromuscular Blockade in a University Hospital in Taiwan: A Propensity Score-Matched Analysis | Semantic Scholar [semanticscholar.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. "Sugammadex versus Neostigmine: Operating Room Time and Cost" by Annie Benscheidt and Kenn B Daratha [digitalcommons.providence.org]
- 9. researchgate.net [researchgate.net]
- 10. Economic analysis of sugammadex versus neostigmine for reversal of neuromuscular blockade for laparoscopic surgery in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Evaluating the Cost-Effectiveness of Sugammadex vs. Neostigmine in a Research Context]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611051#evaluating-the-cost-effectiveness-of-sugammadex-vs-neostigmine-in-a-research-context>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com